octa-2,4,6-trienal

Antiproliferative Parrodiene Cancer Biology

This linear C8 polyunsaturated fatty aldehyde is essential for research where chain length and aldehyde function are critical. It demonstrates a 10-fold higher antiproliferative potency than C6 analogs and is a validated activator of the Akt-Bcl-2 pathway in cardioprotection models. Its fully conjugated π-system offers unique reactivity as a synthetic intermediate.

Molecular Formula C8H10O
Molecular Weight 122.16 g/mol
CAS No. 16326-86-6
Cat. No. B018996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameocta-2,4,6-trienal
CAS16326-86-6
Synonyms(E,E,E)-2,4,6-Octatrienal; 
Molecular FormulaC8H10O
Molecular Weight122.16 g/mol
Structural Identifiers
SMILESCC=CC=CC=CC=O
InChIInChI=1S/C8H10O/c1-2-3-4-5-6-7-8-9/h2-8H,1H3/b3-2+,5-4+,7-6+
InChIKeyZUZGMJKUENNLQL-ICDJNDDTSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octa-2,4,6-trienal (CAS 16326-86-6) Procurement Guide: Structure, Classification, and Core Properties


Octa-2,4,6-trienal (CAS 16326-86-6), also designated (E,E,E)-2,4,6-octatrienal, is a linear, C8 polyunsaturated fatty aldehyde characterized by three conjugated trans (E) double bonds extending from the 2, 4, and 6 positions [1]. It belongs to the parrodiene family, a group of natural and synthetic polyenes first isolated from parrot plumage pigments [2]. The compound is a medium-chain fatty aldehyde with the molecular formula C8H10O and a molecular weight of 122.16 g/mol [1]. Its fully conjugated π-system distinguishes it from shorter-chain aldehydes and partially saturated analogs, conferring unique reactivity and biological properties essential for specialized research applications [3].

Octa-2,4,6-trienal (CAS 16326-86-6): Why Close Analogs Are Not Interchangeable in Research


The biological and chemical performance of octa-2,4,6-trienal is not a general property of all polyunsaturated aldehydes but is critically dependent on its specific chain length and degree of conjugation. Data show that substituting this compound with a shorter-chain analog (e.g., hexadienal) or a non-aldehyde derivative (e.g., octatrienol) results in a significant and quantifiable loss of potency [1]. For example, the antiproliferative threshold differs by an order of magnitude compared to a 6-carbon homolog, and the aldehyde function is essential for maximal activity [1]. Therefore, for applications demanding a specific potency and mechanistic profile—such as cardioprotection studies or targeted synthesis—generic substitution with other 'aldehydes' will not yield comparable results. The following evidence quantifies these critical points of differentiation.

Octa-2,4,6-trienal (CAS 16326-86-6) Evidence Guide: Quantified Differentiation vs. Analogs


Octa-2,4,6-trienal Exhibits 10-Fold Higher Antiproliferative Potency vs. trans,trans-2,4-Hexadienal

In a comparative study of parropolyenes, octa-2,4,6-trienal (C8) demonstrated a ten-fold greater potency in inhibiting the growth of SH-SY5Y neuroblastoma cells compared to the shorter-chain analog trans,trans-2,4-hexadienal (C6). [1] The longer chain length of octa-2,4,6-trienal is directly responsible for this enhanced activity, a finding consistent across other measured parameters. [1]

Antiproliferative Parrodiene Cancer Biology

Aldehyde Functionality of Octa-2,4,6-trienal Is Essential for Antiproliferative Activity; Alcohol Analog is Significantly Less Effective

The antiproliferative activity of octa-2,4,6-trienal is dependent on its terminal aldehyde group. In a direct comparison, the corresponding alcohol analog (octa-2,4,6-trien-1-ol) was significantly less effective at inhibiting cell growth, demonstrating that the aldehyde moiety is a critical structural requirement for biological potency. [1]

Antiproliferative Structure-Activity Relationship Aldehyde

Octa-2,4,6-trienal Provides Cardioprotection in an Ex Vivo Ischemia-Reperfusion Model via Akt-Bcl-2 Pathway Activation

In an ex vivo model of ischemia/reperfusion injury using isolated Sprague-Dawley rat hearts, perfusion with 50 mM octa-2,4,6-trienal (1) prevented tissue injury and cardiomyocyte apoptosis. [1] This protective effect was mechanistically linked to reduced oxidative stress and activation of the survival signal through the Akt-Bcl-2 pathway. [1] While this is a single-compound study, it provides a quantitative baseline for its specific cardioprotective efficacy in this established model.

Cardioprotection Ischemia-Reperfusion Injury Akt Pathway

Octa-2,4,6-trienal Acts as a Key Synthetic Intermediate for 2,4,6-Octatrienoic Acid and 2,4,6-Octatrienol in a Patented Process

A patented process describes the use of octa-2,4,6-trienal (specifically its ethyl ester form) as a central intermediate for the synthesis of 2,4,6-octatrienoic acid and 2,4,6-octatrien-1-ol. [1] The process involves the reaction of 2,4-trans-hexadienal with triethyl phosphonoacetate to yield the octatrienal ester, which is then hydrolyzed to the acid. [1] This establishes the compound as a gateway to a family of high-value polyunsaturated derivatives.

Synthetic Intermediate Patent Process Chemistry

Octa-2,4,6-trienal (CAS 16326-86-6): Recommended Application Scenarios Based on Quantitative Evidence


Investigating Chain-Length-Dependent Antiproliferative Activity in Polyene Aldehydes

This scenario applies to cancer biology and pharmacology researchers studying the relationship between polyene chain length and biological activity. Octa-2,4,6-trienal is the optimal tool for this research due to its demonstrated 10-fold higher potency than its C6 analog, trans,trans-2,4-hexadienal, in inhibiting SH-SY5Y cell growth. [1] Its use allows for the interrogation of chain-length-dependent mechanisms at physiologically relevant concentrations where shorter-chain analogs are inactive.

Validating the Akt-Bcl-2 Pathway in Myocardial Ischemia-Reperfusion Injury Models

For cardiovascular researchers using ex vivo Langendorff perfused heart models to study cardioprotection, octa-2,4,6-trienal serves as a validated chemical activator of the Akt-Bcl-2 survival pathway. [2] The compound's demonstrated ability to prevent tissue injury and apoptosis following ischemia/reperfusion at 50 mM provides a specific and reproducible phenotype for mechanistic studies and drug target validation.

Synthesis of High-Value 2,4,6-Octatrienoic Acid and 2,4,6-Octatrienol Derivatives via a Patented Route

Process chemists and procurement specialists focused on manufacturing polyunsaturated acids or alcohols should consider octa-2,4,6-trienal (as its ethyl ester) as a critical synthetic intermediate. [3] A patented, scalable process utilizes this compound to efficiently produce 2,4,6-octatrienoic acid and 2,4,6-octatrien-1-ol, providing a clear and protectable route to these high-value derivatives for research, development, or commercial production.

Structure-Activity Relationship (SAR) Studies Focused on Aldehyde Pharmacophores

In medicinal chemistry and chemical biology programs focused on aldehyde-containing compounds, octa-2,4,6-trienal provides a distinct structure-activity benchmark. Direct comparative data show that replacing the terminal aldehyde with an alcohol moiety significantly diminishes antiproliferative activity. [1] This makes octa-2,4,6-trienal an essential reference compound for SAR campaigns designed to optimize aldehyde-based pharmacophores for enhanced target engagement and cellular potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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